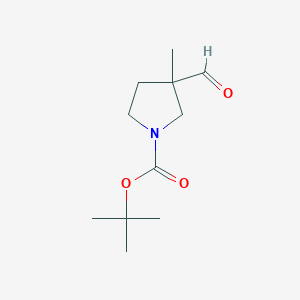

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate

CAS No.: 1205748-72-6

Cat. No.: VC7204995

Molecular Formula: C11H19NO3

Molecular Weight: 213.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1205748-72-6 |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.277 |

| IUPAC Name | tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3 |

| Standard InChI Key | WMUWPLWYXGELEE-UHFFFAOYSA-N |

| SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol . The Boc group at the 1-position enhances stability and facilitates deprotection under acidic conditions, a common strategy in peptide synthesis. The 3-formyl and 3-methyl substituents introduce steric and electronic effects that influence reactivity. For comparison, pyrrolidine derivatives like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) exhibit a smaller ring system, altering their conformational flexibility and interaction with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The piperidine derivative is synthesized from 1-N-Boc-3-methylpiperidine-3-carboxylic acid via formylation. A representative method involves:

-

Activation of the carboxylic acid using reagents like thionyl chloride.

-

Formylation via nucleophilic acyl substitution or Vilsmeier-Haack reaction.

In contrast, the pyrrolidine analog tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is prepared via reductive amination or coupling reactions. For instance, reacting 3-aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester with 2,6-dichlorobenzooxazole in dichloromethane yields a 99% product under mild conditions .

| Manufacturer | Packaging | Price |

|---|---|---|

| AK Scientific | 250 mg | $332 |

| Crysdot | 1 g | $635 |

Smaller quantities (e.g., 500 mg) cost $532, reflecting economies of scale .

Applications and Derivatives

Pharmaceutical Intermediates

The Boc-protected piperidine serves as a key intermediate in drug discovery. For example, analogs like (S)-tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS 1245642-79-8) are precursors to kinase inhibitors and neurotransmitter modulators . The formyl group enables further functionalization via reductive amination or condensation reactions.

Comparative Analysis with Pyrrolidine Analogs

Regulatory and Environmental Considerations

The compound’s environmental impact is governed by H412, necessitating proper disposal to prevent aquatic toxicity . Suppliers comply with REACH and TSCA regulations, ensuring safe transportation and storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume